molecular formula C17H20N8O B12245627 6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one

6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B12245627
M. Wt: 352.4 g/mol
InChI Key: BPVIOGPDNIXLSA-UHFFFAOYSA-N
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Description

6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that combines a purine derivative with a piperazine and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:

    Formation of the Purine Derivative: The synthesis begins with the preparation of the 9-cyclopropyl-9H-purine-6-amine. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine Attachment: The purine derivative is then reacted with piperazine to form 4-(9-cyclopropyl-9H-purin-6-yl)piperazine. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

    Dihydropyrimidinone Formation: The final step involves the condensation of the piperazine-purine compound with 3-methyl-3,4-dihydropyrimidin-4-one. This reaction can be facilitated by heating in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques, where reactions are carried out in a streamlined, automated process. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine and dihydropyrimidinone moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, targeting the nitrogen-containing rings.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where various substituents can be introduced using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, 6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its purine moiety is particularly interesting for targeting enzymes and receptors involved in cellular signaling pathways.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. The combination of purine and piperazine structures is known to interact with various biological targets, making it a promising candidate for therapeutic development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and modification can lead to the creation of novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to inhibit or modulate the activity of enzymes like kinases and polymerases. The piperazine ring can enhance binding affinity and specificity, while the dihydropyrimidinone moiety can provide additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(4-Propoxyphenyl)piperazin-1-yl)-9H-purine: Known for its anticancer activity.

    6-(4-(Cyclopropanesulfonyl)piperazin-1-yl)-9-cyclopropyl-9H-purine: Another purine-piperazine derivative with potential biological activity.

Uniqueness

What sets 6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one apart is its combination of three distinct moieties: purine, piperazine, and dihydropyrimidinone. This unique structure allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H20N8O

Molecular Weight

352.4 g/mol

IUPAC Name

6-[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]-3-methylpyrimidin-4-one

InChI

InChI=1S/C17H20N8O/c1-22-10-20-13(8-14(22)26)23-4-6-24(7-5-23)16-15-17(19-9-18-16)25(11-21-15)12-2-3-12/h8-12H,2-7H2,1H3

InChI Key

BPVIOGPDNIXLSA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5

Origin of Product

United States

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